7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Description
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1463054-13-8) is a fluorinated indolin-2-one derivative containing a pinacol boronate ester group. Its molecular formula is C₁₄H₁₇BFNO₃, with a molecular weight of 277.11 g/mol . The compound features a fluorine atom at the 7-position of the indole ring and a dioxaborolane moiety at the 5-position. This structural combination makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl compounds for pharmaceuticals and materials science .
Properties
IUPAC Name |
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-11(18)17-12(8)10(16)7-9/h5,7H,6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYKEGJAYXQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463054-13-8 | |
| Record name | 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Borylation Reaction: The boronic ester group is introduced through a Miyaura borylation reaction, which involves the coupling of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the indolin-2-one core.
Substitution: The fluorine atom and boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Substituted indolin-2-one derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that indole derivatives exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound enhances its interaction with biological targets involved in cancer cell proliferation.
- Case Study : A study demonstrated that compounds similar to 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells.
-
Neuroprotective Effects :
- The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases.
- Case Study : Research indicated that derivatives of indole could mitigate oxidative stress in neuronal cells, suggesting a protective mechanism against conditions like Alzheimer's disease.
Material Science Applications
- Fluorescent Probes :
- The unique structure of the compound allows it to be used as a fluorescent probe in biological imaging.
- Data Table : Comparison of Fluorescent Properties
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 520 | 85 |
| Similar Indole Derivative | 510 | 75 |
- Sensor Development :
- The compound's ability to form complexes with metal ions makes it suitable for developing sensors for detecting heavy metals.
- Case Study : A study reported the successful use of a similar indole derivative in detecting lead ions in aqueous solutions with high sensitivity and selectivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of boronate-containing indolin-2-one derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Molecular Comparison
Key Comparative Analysis
Substituent Effects on Reactivity Electron-Withdrawing Fluorine (Target Compound): The fluorine atom at position 7 increases the electron deficiency of the boronate group, enhancing its reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one . Methyl vs.
Applications Pharmaceutical Intermediates: The target compound’s fluorine substitution improves metabolic stability and binding affinity in drug candidates, distinguishing it from non-fluorinated analogs . Material Science: Boronate-containing indolin-2-ones are used in organic electronics; the fluorine in the target compound may enhance charge transport properties .
Commercial Availability
- The target compound and some analogs (e.g., REF: 10-F300552) are listed as discontinued products, highlighting sourcing challenges despite their utility .
Table 2: Reactivity and Application Comparison
Biological Activity
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom at the 7-position and a dioxaborolane moiety that enhances its reactivity and stability. Its unique structural features suggest potential applications in various therapeutic areas, particularly in combating infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C13H16BFN2O2, with a molecular weight of 262.09 g/mol. The presence of the dioxaborolane group is significant for its biological activity as it can participate in various chemical reactions that enhance the compound's efficacy against biological targets.
Biological Activity
Research indicates that compounds with benzotriazole and indole structures exhibit diverse pharmacological effects. The biological activities of this compound include:
- Antifungal Activity : Initial studies have shown promising antifungal properties against various fungal strains. The presence of the dioxaborolane moiety may contribute to the compound's ability to disrupt fungal cell membranes or inhibit essential enzymes involved in fungal metabolism.
- Antibacterial Properties : The compound has demonstrated activity against several bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of protein synthesis pathways.
- Antiproliferative Effects : In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines. The antiproliferative activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms .
The detailed mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways critical for tumor growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antifungal | Effective against various strains | |
| Antibacterial | Inhibition of bacterial growth | |
| Antiproliferative | Induces apoptosis in cancer cells |
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Study on Antifungal Activity : In a controlled environment, this compound was tested against Candida species and demonstrated significant inhibition at concentrations as low as 10 µg/mL. The study highlighted its potential as a therapeutic agent for fungal infections resistant to conventional treatments.
- Cancer Cell Line Evaluation : In vitro assays using human leukemia cell lines (HL-60 and U937) revealed that treatment with this compound led to a marked increase in apoptotic cells as measured by flow cytometry. The IC50 values were determined to be around 0.56 µM for inducing apoptosis .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one?
- The compound is typically synthesized via Miyaura borylation, where an aryl halide precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, fluorinated indole derivatives are first halogenated (e.g., bromination at the 5-position), followed by Miyaura borylation under conditions like Pd(dppf)Cl₂ catalysis, KOAc base, and anhydrous DMF at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate the boronate ester .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- 1H/13C/19F NMR spectroscopy confirms regioselective borylation and fluorine substitution. For instance, the 19F NMR signal for the fluorine substituent typically appears as a singlet around -110 ppm to -120 ppm, depending on electronic effects . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., using FAB-HRMS with <2 ppm error) . TLC monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
Q. What are the primary applications of this compound in organic synthesis?
- The boronate ester moiety enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl systems, critical in medicinal chemistry for drug candidate synthesis . The fluorine atom enhances metabolic stability in bioactive molecules, making this compound a valuable intermediate for fluorinated drug analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields for Miyaura borylation of fluorinated indole precursors?
- Yield optimization requires:
- Catalyst screening : Pd(dppf)Cl₂ or Pd(OAc)₂ with XPhos ligands improve turnover in electron-deficient aryl halides.
- Solvent selection : Anhydrous DMF or 1,4-dioxane minimizes side reactions.
- Temperature control : Reactions at 90°C balance rate and decomposition risks.
- Moisture-free conditions : Use of molecular sieves or gloveboxes prevents boronate ester hydrolysis .
Q. What analytical challenges arise in characterizing fluorinated boronate esters, and how can they be resolved?
- Challenge 1 : 19F NMR signal broadening due to quadrupolar relaxation or B-F coupling.
- Solution : Use higher magnetic field strengths (≥400 MHz) and deuterated solvents (e.g., CDCl₃) to enhance resolution .
- Challenge 2 : Boronate ester instability during column chromatography.
- Solution : Employ rapid silica gel purification with pre-dried solvents or switch to reverse-phase HPLC for polar analogs .
Q. How do electronic effects of the fluorine substituent influence cross-coupling reactivity?
- The electron-withdrawing fluorine atom at the 7-position activates the boronate ester toward electrophilic coupling partners (e.g., aryl iodides) by increasing the electrophilicity of the adjacent carbon. However, steric hindrance near the boron center may reduce reactivity with bulky substrates, necessitating ligand optimization (e.g., SPhos vs. XPhos) .
Q. What contradictions exist in reported synthetic protocols, and how should researchers address them?
- Resolution : Variability often stems from precursor purity (e.g., halogenated indole quality) or catalyst batch consistency. Reproducibility requires strict control of aryl halide purity (≥95% by GC) and fresh catalyst preparation .
Q. How can computational methods guide the design of derivatives based on this compound?
- DFT calculations predict regioselectivity in cross-coupling by analyzing frontier molecular orbitals (HOMO-LUMO gaps) of the boronate ester and coupling partners. For fluorinated systems, electrostatic potential maps identify nucleophilic/electrophilic sites to prioritize synthetic targets .
Methodological Guidelines
- Storage : Store at -20°C under inert gas (argon) to prevent boronate ester hydrolysis. Use flame-dried glassware for synthesis .
- Reaction Monitoring : Combine TLC (visualized under UV) with in-situ 19F NMR to track fluorine-containing intermediates .
- Safety : Use fume hoods for palladium-catalyzed reactions and dispose of boron-containing waste per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
